2,5-Dichloro-3-fluorothiophenol
Overview
Description
2,5-Dichloro-3-fluorothiophenol is an organosulfur compound with the molecular formula C6H3Cl2FS. It is a derivative of thiophenol, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.
Preparation Methods
The synthesis of 2,5-Dichloro-3-fluorothiophenol typically involves the introduction of thiol groups into aromatic compounds. One common method includes the reaction of aryl halides with sulfur compounds in the presence of catalysts such as copper iodide (CuI) and bases like potassium carbonate (K2CO3). The reaction is often carried out at elevated temperatures to facilitate the formation of the thiol group .
Industrial production methods may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. These methods are advantageous due to their efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
2,5-Dichloro-3-fluorothiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted aromatic compounds .
Scientific Research Applications
2,5-Dichloro-3-fluorothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
2,5-Dichloro-3-fluorothiophenol can be compared with other thiophenol derivatives such as:
- 2,5-Dichlorothiophenol
- 3-Fluorothiophenol
- 2,5-Dichloro-4-fluorothiophenol
These compounds share similar structural features but differ in the position and number of halogen atoms. The presence of both chlorine and fluorine atoms in this compound imparts unique reactivity and properties, distinguishing it from its analogs .
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZDLYIFEHSQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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